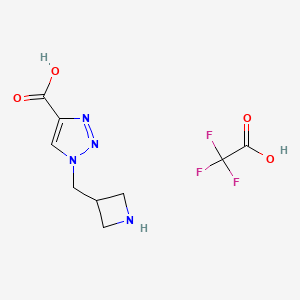

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, linked to a triazole ring, which is a five-membered ring containing three nitrogen atoms . The triazole ring is further linked to a carboxylic acid group . The entire molecule is then associated with trifluoroacetic acid .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Chemical Reactions Analysis

The synthesis of triazole compounds involves various chemical reactions. For instance, the copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective and high-yielding process used in the synthesis of triazole structures .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2,3-Triazole derivatives, including those related to 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid, have been synthesized and shown to possess significant antimicrobial activity. For instance, substituted 1,2,3-triazoles have been characterized and evaluated for their effectiveness against various microbial strains, highlighting their potential in antimicrobial applications (Holla et al., 2005).

Synthesis of Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid, is utilized in the synthesis of peptidomimetics and biologically active compounds. The chemistry of these compounds can be influenced by reactions such as the Dimroth rearrangement, and novel synthesis methods have been developed to overcome these challenges (Ferrini et al., 2015).

Synthesis of Novel Triazole Derivatives

Novel synthesis techniques have been developed for creating 1,4,5-trisubstituted 1,2,3-triazoles, which are structurally related to the compound . These synthesis methods involve one-pot reactions and have resulted in high yields of the triazole derivatives (Zhang et al., 2013).

Synthesis of Amino Acids and Peptidomimetics

Research has shown convenient approaches to synthesize analogues of 4-amino-1H-1,2,3-triazole carboxylic acid, which can be used for creating peptide compounds. Such synthesis is critical for developing biologically active compounds and constructing combinatorial libraries of peptidomimetics (Pokhodylo et al., 2019).

Development of Antibacterial Agents

7-Azetidinylquinolones, structurally related to the compound , have been synthesized and evaluated for their antibacterial properties. These compounds show promise in developing new antibacterial agents, with studies focusing on the effects of chirality on their potency (Frigola et al., 1995).

Mecanismo De Acción

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors due to their unique properties, inert nature, and ability to mimic amide bonds .

Mode of Action

For instance, some triazole derivatives have been found to inhibit glycogen synthase kinase-3, antagonize GABA receptors, and act as agonists of muscarinic receptors .

Biochemical Pathways

Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Some triazole derivatives have been found to exhibit a range of biological activities, including anticancer, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Propiedades

IUPAC Name |

1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2.C2HF3O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5;3-2(4,5)1(6)7/h4-5,8H,1-3H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLYHUQNOZSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)